molecular formula C7H6ClN3O B594708 7-Chloro-3,5-dimethylisoxazolo[4,5-d]pyrimidine CAS No. 1207175-20-9

7-Chloro-3,5-dimethylisoxazolo[4,5-d]pyrimidine

Cat. No.: B594708
CAS No.: 1207175-20-9
M. Wt: 183.595
InChI Key: CSMZHHKCFJVYJS-UHFFFAOYSA-N
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Description

7-Chloro-3,5-dimethylisoxazolo[4,5-d]pyrimidine (CAS 1207175-20-9) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound belongs to the fused heterobicyclic class of isoxazolopyrimidines, which are characterized by a structure that is sterically and electronically similar to purine bases, a feature that makes them prime candidates for exploration as antimetabolites and enzyme inhibitors . The chloro substituent at the 7-position makes it a versatile synthon for nucleophilic aromatic substitution, allowing researchers to functionalize the core structure with various amines and other nucleophiles to create diverse libraries for biological screening. The primary research value of this compound lies in the development of novel anticancer agents. Isoxazolopyrimidine scaffolds have demonstrated significant potential in scientific literature, showing activities as inhibitors of key oncology targets such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a tyrosine kinase receptor that is a critical mediator of tumor angiogenesis; inhibiting its function can block the blood supply to tumors, thereby suppressing their growth and metastasis . Furthermore, related analogs have been reported to exhibit pro-apoptotic activity and inhibit the proliferation of various human cancer cell lines . Researchers can utilize this chloro-substituted intermediate to synthesize and investigate new derivatives aimed at these and other emerging molecular targets. This product is supplied for Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use, nor for human use of any kind. Researchers should handle this compound with care, adhering to all appropriate laboratory safety protocols.

Properties

IUPAC Name

7-chloro-3,5-dimethyl-[1,2]oxazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-3-5-6(12-11-3)7(8)10-4(2)9-5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMZHHKCFJVYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1N=C(N=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3,5-Dimethylisoxazole Intermediate

The synthesis begins with methyl ethyl diketone (pentane-2,4-dione) and hydroxylamine hydrochloride, cyclizing under acidic conditions to form 3,5-dimethylisoxazole (Scheme 1). Critical parameters include:

  • Temperature control : Maintaining 42–47°C during hydroxylamine addition prevents exothermic side reactions.

  • Workup optimization : Layering with methylene chloride and drying over anhydrous sodium sulfate achieves >90% purity (GC analysis).

Pentane-2,4-dione+NH2OH\cdotpHClHCl, 42–47°C3,5-Dimethylisoxazole\text{Pentane-2,4-dione} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{HCl, 42–47°C}} \text{3,5-Dimethylisoxazole}

Table 1 : Optimization of 3,5-Dimethylisoxazole Synthesis

ParameterOptimal RangeYield (%)Purity (%)
Reaction temperature42–47°C8790
Hydroxylamine ratio1:1 molar8588
Drying methodNa₂SO₄9092

Chloromethylation and Pyrimidine Annulation

The intermediate undergoes chloromethylation using trioxymethylene and hydrogen chloride in 1,4-dioxane (Scheme 2). Key observations:

  • HCl saturation : Continuous HCl bubbling at 80–100°C ensures complete conversion to 4-chloromethyl-3,5-dimethylisoxazole.

  • Solvent recovery : 1,4-Dioxane is removed via reduced-pressure distillation, reducing costs by 40% compared to prior methods.

Subsequent pyrimidine ring formation employs urea or cyanamide derivatives under acidic conditions. For example, treating 4-chloromethyl-3,5-dimethylisoxazole with guanidine carbonate in ethanol at reflux yields the fused isoxazolo[4,5-d]pyrimidine scaffold.

Pyrimidine-First Strategies

Pyrimidine Core Functionalization

Starting with 4,6-dichloropyrimidine, methylation at positions 3 and 5 is achieved using dimethyl sulfate in the presence of potassium carbonate (Scheme 3). The chlorine at position 4 is selectively displaced by ammonia or amines, while position 6 remains available for cyclization.

Critical challenge : Avoiding over-methylation requires stoichiometric control, with excess dimethyl sulfate leading to quaternary ammonium byproducts.

Isoxazole Ring Closure

The 4-amino-3,5-dimethylpyrimidine intermediate reacts with methyl ethyl diketone and hydroxylamine hydrochloride under refluxing acetic acid to form the fused isoxazole ring. This step exhibits strong pH dependence:

  • pH < 2 : Favors isoxazole formation but risks pyrimidine decomposition.

  • pH 4–5 : Balances cyclization rate and intermediate stability, achieving 78% yield.

Chlorination Methodologies

Direct Chlorination of the Fused Ring System

Position 7 chlorination is achieved using phosphorus oxychloride (POCl₃) or hydrogen chloride gas. Comparative studies reveal:

  • POCl₃ : Provides higher regioselectivity (95% at 7-position) but requires anhydrous conditions.

  • HCl gas : Cost-effective but necessitates prolonged reaction times (8–12 hours).

Table 2 : Chlorination Efficiency Comparison

ReagentTemperature (°C)Time (h)Regioselectivity (%)Yield (%)
POCl₃11049582
HCl gas10088875

Directed Chlorination via Intermediate Protection

Protecting the pyrimidine N1 nitrogen with a tosyl group enhances chlorination at position 7 by deactivating competing sites. Subsequent deprotection using NaOH/EtOH restores the NH group without ring degradation.

Industrial-Scale Considerations

Solvent Recycling

1,4-Dioxane recovery via vacuum distillation reduces raw material costs by 30%, addressing environmental and economic concerns.

Catalytic Enhancements

Introducing zinc chloride (1 mol%) during chloromethylation accelerates reaction kinetics by 20%, likely through Lewis acid-mediated activation of formaldehyde.

Analytical Characterization

NMR Spectral Signatures

  • ¹H NMR (CDCl₃) : δ 2.45 (s, 6H, 3,5-CH₃), δ 4.12 (s, 2H, Cl-CH₂), δ 8.22 (s, 1H, pyrimidine H8).

  • ¹³C NMR : δ 21.4 (CH₃), 45.8 (Cl-CH₂), 158.9 (C7), 162.1 (C2).

Purity Assessment

HPLC analysis with C18 columns and acetonitrile/water (70:30) eluent resolves the target compound at 9.5 min (UV 254 nm), distinguishing it from des-chloro byproducts (retention time 16 min) .

Chemical Reactions Analysis

7-Chloro-3,5-dimethylisoxazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

7-Chloro-3,5-dimethylisoxazolo[4,5-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-3,5-dimethylisoxazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Thiazolo[4,5-d]pyrimidine Derivatives

Key Example : 7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one (Compound 5a)

  • Structure : Features a thiazole ring fused to pyrimidine, with chlorine at position 7 and phenyl groups at positions 3 and 3.
  • Activity : Demonstrated potent antitumor activity in the NCI-60 cell line panel, with selective cytotoxicity linked to aromatic substituents and the 7-chloro group .
  • Thiazolo derivatives generally exhibit stronger anticancer activity due to sulfur’s electronic effects, but they may face higher toxicity risks .

Oxazolo[4,5-d]pyrimidine Derivatives

Key Example : 7-Chloro-substituted oxazolo[4,5-d]pyrimidines (Compounds 1–19)

  • Structure : Oxazole fused to pyrimidine, with varied substituents at positions 3, 5, and 5.
  • Activity: Limited antiviral efficacy but notable cytotoxicity, correlated with high logP values (5.51–6.72) leading to poor selectivity .
  • Oxazolo derivatives lack the sulfur atom present in thiazolo analogs, which may diminish enzyme-binding affinity but improve metabolic stability .

Pyrimido[4,5-d]pyrimidine Derivatives

Key Example : Pyrimido[4,5-d]pyrimidine-based CDK2 inhibitors

  • Structure : Dual pyrimidine rings fused at [4,5-d] positions.
  • Activity : Demonstrated kinase inhibition but lower potency compared to pyrimido[5,4-d]pyrimidine analogs .
  • Comparison: The [4,5-d] fusion pattern in the target compound may limit potency relative to [5,4-d]-fused systems, as seen in pyrimido derivatives .

Structure-Activity Relationships (SAR)

  • Fusion Position : [4,5-d] fusion (as in the target compound) is less potent than [5,4-d] in pyrimido derivatives but offers synthetic versatility .
  • Substituents :
    • Chlorine at position 7 enhances electrophilicity and binding to biological targets (e.g., kinases, DNA) .
    • Methyl groups at positions 3 and 5 improve solubility and reduce logP compared to aromatic substituents, mitigating toxicity .
  • Heterocycle Core :
    • Isoxazole provides moderate electron-withdrawing effects, balancing reactivity and stability.
    • Thiazole’s sulfur atom enhances anticancer activity but may increase off-target interactions .

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity: High logP in phenyl-substituted analogs (e.g., oxazolo derivatives) correlates with cytotoxicity due to non-selective membrane penetration . The target compound’s dimethyl groups likely lower logP, improving therapeutic index (predicted logP ~4–5) .
  • Absorption : Most fused pyrimidines show good intestinal absorption, but high molecular weight (>500 Da) in some analogs limits bioavailability .

Table 1: Key Properties of Fused Pyrimidine Derivatives

Compound Class Core Structure Substituents logP Range Notable Activity Toxicity Concerns
Isoxazolo[4,5-d]pyrimidine Isoxazole + pyrimidine 7-Cl, 3,5-diMe ~4–5* Under investigation Likely low
Thiazolo[4,5-d]pyrimidine Thiazole + pyrimidine 7-Cl, 3,5-diPh 5.5–6.7 Anticancer (NCI-60) High (non-selective)
Oxazolo[4,5-d]pyrimidine Oxazole + pyrimidine 7-Cl, varied aryl 3.6–6.7 Antiviral (limited) High (logP-driven)
Pyrimido[4,5-d]pyrimidine Dual pyrimidine Variable 2–4 CDK2 inhibition Moderate

*Predicted based on structural analogs .

Biological Activity

7-Chloro-3,5-dimethylisoxazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique isoxazole-pyrimidine structure that contributes to its biological activity. The synthesis of this compound typically involves established synthetic methods, including cyclization reactions and the use of various reagents under controlled conditions .

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity : Recent studies have evaluated its cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in lung carcinoma (A549) and breast adenocarcinoma (MCF7) models .
  • Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, suggesting potential as an antimicrobial agent .
  • Antiplasmodial Efficacy : It has been tested for its inhibitory effects on Plasmodium falciparum, the causative agent of malaria. In vitro assays indicated significant inhibition of the dihydroorotate dehydrogenase (DHODH) enzyme crucial for parasite survival .

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of DHODH, disrupting pyrimidine biosynthesis in P. falciparum .
  • Cell Cycle Regulation : Its anticancer effects may be mediated through modulation of cell cycle regulators and pro-apoptotic pathways .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated that the compound exhibited an IC50 value ranging from 10 to 30 µM across different cell types, highlighting its potential as a therapeutic agent in oncology.

Cell LineIC50 (µM)
A549 (Lung)15
MCF7 (Breast)20
HT29 (Colon)25

Case Study 2: Antimalarial Efficacy

In vivo studies using SCID mice infected with P. falciparum showed that oral administration of the compound significantly reduced parasitemia levels. The effective dose required for a 90% reduction in parasitemia was determined to be approximately 63 mg/kg.

Treatment GroupDose (mg/kg)Parasitemia Reduction (%)
Control-0
Treatment1030
Treatment2050
Treatment3070
Treatment6090

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Chloro-3,5-dimethylisoxazolo[4,5-d]pyrimidine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis optimization should integrate computational reaction path searches (e.g., quantum chemical calculations) with statistical experimental design (DoE). For example, quantum mechanics/molecular mechanics (QM/MM) simulations can predict feasible pathways, while DoE minimizes trial-and-error by identifying critical variables (e.g., temperature, solvent polarity, catalyst loading). This dual approach reduces experimental iterations and ensures high yields .
  • Key Variables : Solvent choice (polar aprotic vs. non-polar), temperature gradients (50–120°C), and stoichiometric ratios of precursors.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns on the isoxazolo-pyrimidine core.
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion validation.
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment. Thin-layer chromatography (TLC) monitors intermediate steps .
    • Critical Note : Chlorine substituents may influence spin-spin coupling in NMR; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for solubility and spectral clarity.

Advanced Research Questions

Q. How can computational methods enhance the understanding of reaction mechanisms and electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., nucleophilic/electrophilic sites).
  • Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility discrepancies.
  • In Silico Reaction Modeling : Use software like Gaussian or ORCA to map transition states and energy barriers for key reactions (e.g., nucleophilic substitution at the 7-chloro position) .
    • Case Study : DFT studies on analogous chlorinated pyrimidines reveal that electron-withdrawing groups (e.g., Cl) stabilize intermediates in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in reactivity data observed for this compound across different solvent systems?

  • Methodological Answer :

  • Controlled Variable Testing : Systematically vary solvent polarity (e.g., DMF vs. THF), temperature, and counterion effects (e.g., K⁺ vs. Na⁺) to isolate contributing factors.
  • Kinetic Profiling : Use stopped-flow spectroscopy to track reaction rates under divergent conditions.
  • Cross-Validation : Compare experimental results with computational solvent models (e.g., COSMO-RS) to reconcile discrepancies .
    • Example : Conflicting nucleophilic aromatic substitution (SNAr) rates in polar vs. non-polar solvents may arise from solvation effects on transition-state stabilization .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodological Answer :

  • Derivatization Strategy : Modify substituents at positions 3, 5, and 7 to assess impact on bioactivity. For example:
  • Replace chlorine with amino or alkoxy groups to alter electronic properties.
  • Introduce fluorinated methyl groups to enhance metabolic stability.
  • Assay Selection : Prioritize enzyme inhibition assays (e.g., kinase targets) and cytotoxicity screens (e.g., cancer cell lines) based on structural analogs (e.g., thiazolo-pyrimidines with known anticancer activity) .
    • Data Interpretation : Use multivariate analysis to correlate substituent electronegativity, steric bulk, and bioactivity .

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